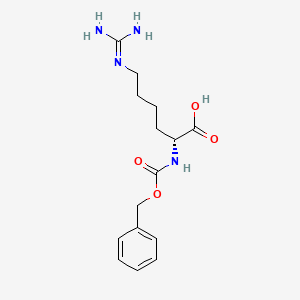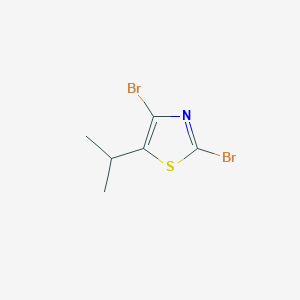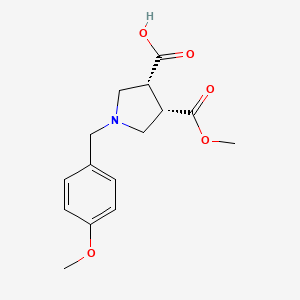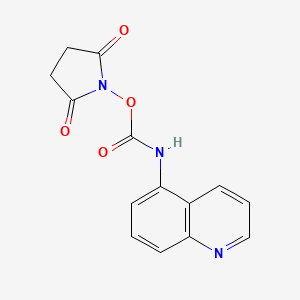
Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate is a complex organic compound that features both imidazo and quinoxaline components. This structure makes it a candidate for studies in molecular electronics and photonics, where its potential for electron delocalization is of interest . The compound is known for its heterocyclic structure, which is a key feature in many biologically active molecules.
Méthodes De Préparation
The synthesis of ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions . The reaction proceeds through a series of steps including cyclization and esterification to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or ring structures.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its heterocyclic structure is of interest for the development of new drugs with potential antibacterial, antiviral, and anticancer properties . In industry, it is studied for its potential use in molecular electronics and photonics due to its electron delocalization properties .
Mécanisme D'action
The mechanism by which ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate exerts its effects involves interaction with specific molecular targets and pathways. The imidazo and quinoxaline components of the molecule can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate can be compared with other similar compounds such as 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline and 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline . These compounds share similar heterocyclic structures but differ in their specific functional groups and substituents. The unique combination of imidazo and quinoxaline components in ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate makes it distinct and potentially more versatile in its applications.
Propriétés
Numéro CAS |
113655-28-0 |
|---|---|
Formule moléculaire |
C15H17N5O2 |
Poids moléculaire |
299.33 g/mol |
Nom IUPAC |
ethyl 3-(2-amino-3-methylimidazo[4,5-h]quinoxalin-8-yl)propanoate |
InChI |
InChI=1S/C15H17N5O2/c1-3-22-12(21)7-4-9-8-17-10-5-6-11-14(13(10)18-9)19-15(16)20(11)2/h5-6,8H,3-4,7H2,1-2H3,(H2,16,19) |
Clé InChI |
GSQRZSJRVLYQAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)


![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate](/img/structure/B11837812.png)


![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)


